4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-4,12H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHTTDWHJOQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228300 | |
| Record name | Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-81-4 | |
| Record name | Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(2,5-dioxopyrrolidin-1-yl)amino]benzoic acid typically involves the formation of an amide bond between 4-aminobenzoic acid and a succinimide derivative, often through activation of the carboxyl group of succinic anhydride or its derivatives. The key steps include:
- Step 1: Reaction of 4-aminobenzoic acid with maleic anhydride or succinic anhydride to form an intermediate monoamide.
- Step 2: Cyclization of the monoamide to form the succinimide ring, yielding the 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid derivative.
- Step 3: Purification and isolation of the product, often via recrystallization or chromatographic techniques.
Specific Synthetic Routes and Conditions
Reaction of 4-Aminobenzoic Acid with Maleic Anhydride
- Procedure:
4-Aminobenzoic acid is reacted with maleic anhydride under controlled temperature conditions to yield a monoamide intermediate. This intermediate undergoes cyclization to form the succinimide ring. - Reaction Conditions:
- Solvent: Typically an inert organic solvent such as acetonitrile or ethyl acetate.
- Temperature: Mild heating (~50°C) to facilitate cyclization.
- Time: 1–3 hours depending on scale and conditions.
- Outcome: Formation of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid with good yields.
Carbodiimide-Mediated Coupling
- Procedure:
Activation of the carboxyl group of succinic acid derivatives using carbodiimide reagents (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of coupling additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole, followed by reaction with 4-aminobenzoic acid. - Reaction Conditions:
- Solvent: Ethyl acetate or acetonitrile.
- Temperature: Room temperature to 50°C.
- Time: 1–2 hours.
- Purification: Precipitation, centrifugation, and reversed-phase HPLC purification are commonly employed.
Representative Experimental Data
Research Findings and Analysis
Reaction Efficiency and Optimization
- The reaction of 4-aminobenzoic acid with maleic anhydride is straightforward and yields high purity products, but the cyclization step requires careful control of temperature and solvent to avoid side reactions.
- Carbodiimide-mediated coupling offers a milder alternative with good yields and is compatible with various solvents and additives that improve reaction specificity.
- Use of additives like 1-hydroxybenzotriazole enhances coupling efficiency by suppressing side reactions and improving product stability.
Structural Activity and Derivative Formation
- Studies on related compounds show that the succinimide moiety in this compound is reactive and can be further functionalized to form amides or other derivatives with biological activity.
- The preparation method influences the purity and yield of the compound, which is critical for downstream applications such as drug conjugation or antibody production enhancement.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Maleic Anhydride Reaction | 4-Aminobenzoic acid, maleic anhydride | 50°C, 2 h | 70–85 | Simple, cost-effective | Requires cyclization step |
| Carbodiimide-Mediated Coupling | Carbodiimide, 1-hydroxybenzotriazole, 4-aminobenzoic acid | RT to 50°C, 1–2 h | 65–80 | Mild, high specificity | More expensive reagents |
| Cyclization via Heating | Monoamide intermediate | Mild heating | 75–90 | Efficient ring closure | Needs precise temperature control |
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrrolidinone ring.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reactions:
- Oxidation: Can yield hydroxylated derivatives.
- Reduction: Modifies the pyrrolidinone ring.
- Substitution: Involves amide and carboxylic acid groups.
Biology
The compound is being investigated for its potential biological activities, particularly in enzyme inhibition. Studies have shown that it can suppress cell growth while enhancing glucose uptake and ATP production during monoclonal antibody (mAb) production in cell cultures .
Key Findings:
- The compound influences metabolic processes within cells.
- It has been linked to improved yields in mAb production by modulating cellular energy dynamics.
Medicine
Research is ongoing to explore its therapeutic potential. Specifically, derivatives of this compound have been found to significantly increase mAb production in Chinese hamster ovary (CHO) cells. For instance, one study reported a 392% increase in mAb yield under controlled conditions when using a derivative of this compound .
Case Study: Monoclonal Antibody Production
- Conditions: CHO cells supplemented with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide.
- Results: Increased mAb concentration from control conditions to 1,098 mg/L while maintaining over 80% cell viability .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
Compound 4 : 2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid
- Structure : Contains a sulfamoylphenylcarbamoyl group linked to the benzoic acid core.
- Activity : Exhibits comparable antiviral activity (IC50 = 4.29 µM) against CVB3, with a distinct sulfonamide pharmacophore .
- Key Difference : The absence of the dioxopyrrolidinyl group reduces its metabolic stability compared to the target compound.
Pleconaril-Resistant CVB3 Inhibitors
- Comparison: While pleconaril (a known antiviral) targets the hydrophobic pocket of CVB3, the dioxopyrrolidinylamino group in 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid introduces hydrogen-bonding interactions, enhancing binding to resistant strains .
Derivatives with Modified Functional Groups
4-{[(Hydroxy)carbamoyl]amino}benzoic Acid (Compound 13)
- Structure : Replaces the dioxopyrrolidinyl group with a hydroxycarbamoyl moiety.
- Activity: Demonstrates antibacterial properties and acts as a nitric oxide (NO) donor, but lacks antiviral efficacy .
- SAR Insight : The hydroxycarbamoyl group introduces cytotoxicity, limiting therapeutic utility compared to the target compound .
N-Succinimidyl-4-((Iodoacetyl)amino)benzoate
- Structure : Features an iodoacetyl group and dioxopyrrolidinyl ester.
- Application : Utilized as a crosslinking agent in bioconjugation due to its thiol-reactive iodoacetyl group .
- Divergence : Unlike the target compound, this derivative lacks antiviral activity, emphasizing the importance of the free carboxyl group for viral inhibition .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
Carboxyl Group : Essential for antiviral activity; esterification or amidation (e.g., in N-succinimidyl derivatives) abolishes capsid-binding efficacy .
Dioxopyrrolidinyl Group : Enhances binding affinity through hydrogen-bond interactions with viral capsid proteins, improving specificity for resistant CVB3 strains .
Substituent Flexibility : Sulfonamide (Compound 4) and carbamoyl (Compound 13) groups diversify applications but introduce trade-offs in stability or cytotoxicity .
Biological Activity
Overview
4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid, with the molecular formula CHNO, is a compound characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrrolidinone ring through an amide bond. This compound has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications.
Target Interaction
Research indicates that compounds similar to this compound may target the myosin regulatory subunit. This subunit plays a crucial role in regulating smooth muscle and non-muscle cell contractile activity through phosphorylation processes.
Biochemical Pathways
The compound has been shown to affect various biochemical pathways, leading to significant downstream effects. For instance, it can influence metabolic processes within cells, potentially altering energy production and utilization.
Enzyme Inhibition
One of the primary areas of study for this compound is its potential as an enzyme inhibitor. It has been noted that related compounds can suppress cell growth while enhancing glucose uptake and ATP production during monoclonal antibody production in cell cultures . This suggests that this compound may play a role in optimizing bioprocesses in biotechnology.
Monoclonal Antibody Production
A specific study highlighted the ability of derivatives of this compound to increase monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound not only improved mAb yields but also positively influenced cell viability and productivity by modulating glucose uptake rates and ATP levels . This finding underscores its potential utility in biopharmaceutical manufacturing.
Study on Monoclonal Antibody Production
In a controlled experiment involving CHO cells, the introduction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative of the main compound) resulted in a significant increase in mAb production—up to 392% relative to control conditions. This was achieved while maintaining over 80% cell viability . The study also examined the impact on N-glycan profiles, which are critical for therapeutic efficacy.
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling 4-aminobenzoic acid derivatives with activated pyrrolidinone intermediates. For example, refluxing 4-aminobenzoic acid with 2,5-dioxopyrrolidine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours achieves moderate yields (~40–50%). Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., carbodiimides for amide bond formation) significantly impact reaction efficiency. Post-synthesis, vacuum filtration and recrystallization from ethanol/water mixtures are recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR:
- ¹H NMR: Look for the pyrrolidinone NH proton (δ 9.5–10.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) from the benzoic acid moiety.
- ¹³C NMR: Confirm the carbonyl groups (C=O) at δ 170–175 ppm and the carboxylic acid carbon (δ 165–170 ppm).
- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~265 m/z) .
Q. How does solubility in aqueous vs. organic solvents affect experimental design for biological studies?
Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic pyrrolidinone and aromatic groups. For in vitro assays, dissolve in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS, pH 7.4). In organic synthesis, use ethanol, DMF, or THF. Note: Prolonged storage in DMSO at room temperature may degrade the maleimide-like moiety; freeze aliquots at -20°C for stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
Methodological Answer:
-
Catalyst Screening: Test coupling agents like HATU or EDC/HOBt for improved amide bond formation.
-
Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time and side-product formation.
-
Workflow Example:
Step Parameter Optimal Condition Coupling Catalyst EDC (1.2 eq) + DMAP (0.1 eq) Solvent Ethanol/DMF (1:1) Temperature 70°C, 3 hours Yield 65–70% Reference: .
Q. How should contradictory HPLC purity data be resolved when synthesizing analogs of this compound?
Methodological Answer:
- Column Selection: Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with gradient elution (0.1% TFA in water/acetonitrile).
- Method Validation: Spike samples with authentic standards to confirm retention times.
- Impurity Profiling: LC-MS/MS can identify common by-products (e.g., hydrolyzed maleimide or decarboxylated derivatives). Adjust reaction pH to 6–7 to minimize hydrolysis .
Q. What strategies are recommended for designing biological activity assays targeting bacterial transferrin receptors?
Methodological Answer:
- Protein Conjugation: Use the compound’s maleimide group (or analogs) to conjugate with cysteine-rich domains of transferrin receptors. Optimize molar ratios (protein:compound = 1:5–1:10) in PBS (pH 7.2) at 4°C for 2 hours.
- Activity Testing: Employ surface plasmon resonance (SPR) to measure binding affinity (KD) or MIC assays against S. aureus and M. tuberculosis (reference strains: ATCC 29213, H37Rv).
- Data Interpretation: Cross-reference with analogs from Joshi et al. (2013), where 4-pyrrol-1-yl derivatives showed MIC values of 2–8 µg/mL against Gram-positive pathogens .
Q. How can researchers address low efficiency in protein cross-linking experiments using this compound?
Methodological Answer:
- Reaction pH: Maintain pH 6.5–7.5 to preserve maleimide reactivity while minimizing hydrolysis.
- Competing Thiols: Pre-treat protein samples with TCEP (1 mM) to reduce disulfide bonds and block free thiols with iodoacetamide.
- Validation: Use SDS-PAGE with Coomassie staining or Western blotting with anti-target antibodies. For quantitative analysis, employ mass spectrometry to identify cross-linked peptides .
Q. What computational tools are suitable for resolving contradictions in NMR data for structural analogs?
Methodological Answer:
- Density Functional Theory (DFT): Calculate theoretical chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate experimental ¹H/¹³C NMR assignments.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. CDCl₃) on conformational stability.
- Case Study: In Joshi et al. (2014), MD simulations revealed that steric hindrance from 2,5-dimethylpyrrole analogs caused unexpected upfield shifts in aromatic protons .
Data Contradiction Analysis
Example Scenario: Discrepancies between theoretical and observed molecular weights in ESI-MS.
Resolution:
- Adduct Formation: Check for sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common in polar solvents.
- Degradation: Hydrolysis of the dioxopyrrolidinyl group generates 4-aminobenzoic acid (MW 137.14), detectable via LC-MS.
- Reference: Stability studies in recommend storing the compound under inert gas (N₂/Ar) to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
